Benzonitrile, 4-(1-oxopentyl)- is an organic compound characterized by the molecular formula C₁₂H₁₃NO and a molecular weight of approximately 187.24 g/mol. This compound features a benzonitrile moiety, where a nitrile group is attached to a benzene ring, along with a pentyl chain that includes a carbonyl functional group (ketone) at the terminal position. The presence of these functional groups imparts unique chemical properties that facilitate various reactions and applications in organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The synthesis of benzonitrile, 4-(1-oxopentyl)- can be achieved through several methods:
These methods provide diverse pathways for synthesizing this compound in laboratory settings.
Benzonitrile, 4-(1-oxopentyl)- finds applications across various fields:
Interaction studies involving benzonitrile, 4-(1-oxopentyl)- focus primarily on its potential biological activities. Preliminary investigations suggest that this compound may interact with specific enzymes or receptors, influencing cellular processes. Further studies are required to elucidate its mechanism of action and potential therapeutic effects. These interactions could pave the way for developing new drugs based on its structure .
Benzonitrile, 4-(1-oxopentyl)- shares structural characteristics with several similar compounds. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzonitrile | C₆H₅(CN) | Simple structure; primarily used as a solvent |
4-Pentylbenzonitrile | C₁₂H₁₃N | Similar alkyl chain but lacks the carbonyl functionality |
4-(Hydroxypentyl)benzonitrile | C₁₂H₁₃NO | Contains hydroxyl group; different reactivity profile |
Benzamide | C₇H₇NO | Amide group instead of nitrile; different reactivity |
The combination of both nitrile and carbonyl functionalities in benzonitrile, 4-(1-oxopentyl)- allows for diverse